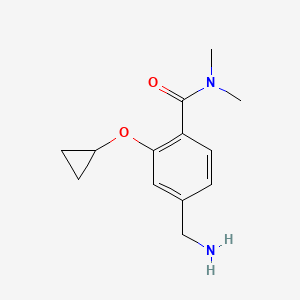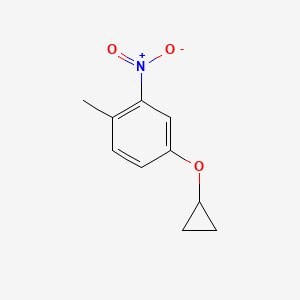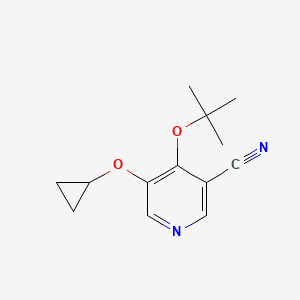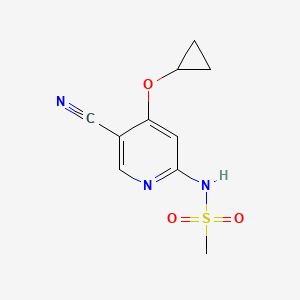![molecular formula C15H16N4O2S2 B14805311 N-carbamimidoyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B14805311.png)
N-carbamimidoyl-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is a complex organic compound with a unique structure that includes both sulfonamide and benzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzylidene intermediate, which is then reacted with the appropriate sulfonamide derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- **N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide
- **N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide
Uniqueness
N-[amino(imino)methyl]-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H16N4O2S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-[(4-methylsulfanylphenyl)methylideneamino]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C15H16N4O2S2/c1-22-13-6-2-11(3-7-13)10-18-12-4-8-14(9-5-12)23(20,21)19-15(16)17/h2-10H,1H3,(H4,16,17,19) |
InChI Key |
QPQLBWNXLXSAMB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805281.png)


![5-Chloro-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B14805300.png)
